molecular formula C14H11ClFNO3S B7636922 N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide

Cat. No. B7636922
M. Wt: 327.8 g/mol
InChI Key: RLXQSHOWTIJBTC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in maintaining fluid and electrolyte balance in various tissues, including the lungs, pancreas, and sweat glands.

Mechanism of Action

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. This compound has been shown to block the channel pore by interacting with a hydrophobic pocket located near the channel gate. This results in the inhibition of chloride secretion and the restoration of fluid and electrolyte balance in various tissues.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the restoration of fluid and electrolyte balance in various tissues, and the inhibition of cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects in the airways, suggesting its potential as a therapeutic agent in inflammatory lung diseases.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has several advantages for lab experiments, including its high selectivity and potency for the CFTR chloride channel, its ability to inhibit CFTR-mediated chloride secretion in various tissues, and its potential as an anticancer agent. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide research, including the development of more potent and selective CFTR inhibitors, the investigation of the molecular mechanisms underlying this compound inhibition of CFTR chloride channel, the evaluation of this compound as a therapeutic agent in animal models of CF and other diseases, and the exploration of its potential as an anticancer agent. Additionally, the development of novel drug delivery systems and formulations may enhance the bioavailability and efficacy of this compound in vivo.

Synthesis Methods

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide can be synthesized using various methods, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with 2-chloro-5-methylsulfonylaniline to form this compound. Another method involves the reaction of 2-fluorobenzoyl chloride with 2-chloro-5-methylsulfonylaniline in the presence of triethylamine and copper(I) iodide as a catalyst.

Scientific Research Applications

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in CF and other diseases, including secretory diarrhea, polycystic kidney disease, and cancer. This compound has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the airways, sweat glands, and intestines. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

properties

IUPAC Name

N-(2-chloro-5-methylsulfonylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-21(19,20)9-6-7-11(15)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXQSHOWTIJBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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